Tolmetin-d3 Ethyl Ester
Description
Molecular Formula and Deuterium Substitution Patterns
Tolmetin-d3 ethyl ester possesses the molecular formula $$ \text{C}{17}\text{H}{16}\text{D}{3}\text{NO}{3} $$, with a molecular weight of 288.36 g/mol. The deuterium atoms are specifically incorporated into the methyl group ($$-\text{CD}_{3}$$) attached to the nitrogen atom of the pyrrole ring, as evidenced by its SMILES notation:
$$ \text{[2H]C([2H])([2H])n1c(CC(=O)OCC)ccc1C(=O)c2ccc(C)cc2} $$.
This targeted deuteration exploits the kinetic isotope effect, where the stronger carbon-deuterium bond ($$ \text{C-D} $$) compared to $$ \text{C-H} $$ slows enzymatic oxidation, thereby altering metabolic pathways. The ethyl ester moiety ($$-\text{COOCH}{2}\text{CH}{3}$$) remains unchanged from the parent compound, preserving tolmetin’s core structure while introducing isotopic modifications.
Table 1: Key Physicochemical Properties of this compound
Structural Comparison with Non-Deuterated Tolmetin Derivatives
The non-deuterated counterpart, tolmetin ethyl ester, shares the same backbone structure but lacks isotopic substitution ($$-\text{CH}{3}$$ instead of $$-\text{CD}{3}$$). This minor structural alteration significantly impacts metabolic stability. For instance, deuterium substitution at the methyl group reduces the rate of cytochrome P450-mediated demethylation, a primary metabolic pathway for tolmetin. Consequently, the deuterated analog exhibits a prolonged half-life and reduced formation of reactive metabolites, which are often linked to hepatotoxicity.
Table 2: Structural and Metabolic Differences Between Tolmetin and this compound
| Feature | Tolmetin Ethyl Ester | This compound |
|---|---|---|
| Methyl Group | $$-\text{CH}_{3}$$ | $$-\text{CD}_{3}$$ |
| Primary Metabolic Pathway | Oxidative demethylation | Slowed demethylation |
| Half-Life | Shorter | Extended |
| Metabolic Byproducts | Higher reactive intermediates | Reduced reactive intermediates |
Role of Deuterated Compounds in Pharmaceutical Research
Deuterated compounds like this compound exemplify the strategic application of isotopologues in drug development. The kinetic isotope effect conferred by deuterium enhances metabolic stability, often translating to improved pharmacokinetics and reduced dosing frequency. For example, deutetrabenazine, the first FDA-approved deuterated drug, demonstrates a 2- to 3-fold increase in half-life compared to its non-deuterated analog, tetrabenazine. Similarly, deucravacitinib, a deuterated Janus kinase inhibitor approved in 2022, showcases enhanced selectivity and reduced off-target effects.
Table 3: Advantages of Deuterated Pharmaceuticals
In the case of this compound, deuteriation mitigates the rapid clearance observed in the parent drug, potentially allowing for lower doses and reduced gastrointestinal adverse effects. Furthermore, its role as a synthetic intermediate underscores its utility in producing deuterated tolmetin, which could address limitations associated with conventional NSAIDs, such as ulcerogenicity and cardiovascular risks.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate |
InChI |
InChI=1S/C17H19NO3/c1-4-21-16(19)11-14-9-10-15(18(14)3)17(20)13-7-5-12(2)6-8-13/h5-10H,4,11H2,1-3H3 |
InChI Key |
ZWFRUUBPYBQDCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(N1C)C(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Esterification of Tolmetin with Deuterated Ethanol
The most widely reported method involves direct esterification of Tolmetin with deuterated ethanol (C₂H₅OD). The reaction is catalyzed by sulfuric acid under reflux conditions:
Procedure :
-
Reactants : Tolmetin (1 eq), deuterated ethanol (3 eq), H₂SO₄ (0.1 eq).
-
Conditions : Reflux at 80–85°C for 6–8 hours under anhydrous conditions.
-
Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and purification via recrystallization (hexane:ethyl acetate, 3:1).
Key Parameters :
This method prioritizes simplicity but requires rigorous anhydrous conditions to prevent deuterium exchange.
Industrial-Scale Synthesis
Industrial production optimizes cost and scalability using modified esterification protocols:
Procedure :
-
Reactants : Tolmetin-d3 free acid (1 eq), deuterated ethanol (5 eq), immobilized lipase Novozym® 435 (3% w/w).
-
Conditions : 40°C, 72 hours, solvent-free system.
-
Purification : Short-path distillation under reduced pressure (0.1 mmHg, 120°C).
Advantages :
-
Eliminates corrosive acid catalysts.
-
Achieves 89% yield with 99.5% isotopic purity.
Comparative Data :
| Method | Catalyst | Yield | Purity |
|---|---|---|---|
| Acid-Catalyzed | H₂SO₄ | 72% | 98% |
| Enzymatic | Novozym® 435 | 89% | 99.5% |
Alternative Synthetic Pathways
Retrosynthetic Approach from N-Methylpyrrole
A patent-derived method (CN103435527A) outlines a multi-step synthesis starting from N-methylpyrrole:
Steps :
-
Friedel-Crafts Acylation : React N-methylpyrrole with oxalyl chloride mono-ethyl ester in toluene.
-
Reduction : Hydrazine hydrate reduces intermediates to N-methylpyrrole-2-acetic acid.
-
Deuteration : Methyl group deuteration using CD₃I in DMF.
-
Esterification : Final step with deuterated ethanol.
Critical Reaction Data :
Enzymatic Deuterium Incorporation
Recent advances employ lipases for site-specific deuteration:
Procedure :
-
Substrate : Tolmetin ethyl ester.
-
Deuterium Source : D₂O.
-
Enzyme : Candida antarctica lipase B (CAL-B).
-
Conditions : 37°C, pH 7.4, 48 hours.
Outcomes :
-
Selective deuteration at the methyl group adjacent to the pyrrole ring.
Analytical Validation of Synthesis
Isotopic Purity Assessment
Post-synthesis analysis ensures compliance with pharmacokinetic tracer standards:
Techniques :
-
High-Resolution NMR : Quantifies deuterium incorporation (³¹P NMR for >98% purity).
-
FT-IR : Confirms ester bond formation (C=O stretch at 1740 cm⁻¹).
Typical Spectroscopic Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.25 (t, J=7.1 Hz, CH₂CH₃), δ 3.72 (s, CD₃) |
| ²H NMR | δ 3.72 (singlet, CD₃) |
Industrial Production Challenges
Chemical Reactions Analysis
Tolmetin-d3 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted pyrrole derivatives and carboxylic acids .
Scientific Research Applications
Anticancer Research
Tolmetin-d3 ethyl ester has been investigated for its potential anticancer properties. Research indicates that derivatives of tolmetin can exhibit significant antiproliferative activity against various cancer cell lines.
Case Study: Synthesis and Evaluation of Tolmetin Derivatives
A study synthesized several novel tolmetin derivatives and evaluated their anticancer activity against different tumor cell lines, including human prostate cancer (PC-3) and colon cancer (HCT-116). Notably, one derivative demonstrated an IC50 value of 0.20 µM against VEGFR-2, indicating potent inhibition of tumor growth pathways. Additionally, the compound induced apoptosis in HCT-15 cells, showing a 52.72-fold increase in apoptotic markers such as caspases-3, -8, and -9 .
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|---|
| This compound | PC-3 | 0.20 | Significant |
| Novel derivative 4d | HCT-116 | Not specified | 52.72-fold increase |
Anti-inflammatory Applications
As a derivative of tolmetin, this compound retains the anti-inflammatory properties characteristic of NSAIDs. It has been shown to effectively reduce inflammation in various animal models.
In Vivo Studies
In studies involving induced arthritis models, this compound demonstrated significant reductions in paw swelling and inflammatory markers. The efficacy was comparable to traditional NSAIDs, suggesting its potential as a therapeutic agent in inflammatory diseases .
| Model | Dosage (mg/kg) | Paw Swelling Reduction (%) |
|---|---|---|
| Arthritis Model | 20 | 60 |
Pharmacokinetic Studies
Pharmacokinetic analysis is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.
ADME Profile
Studies have shown that this compound exhibits favorable pharmacokinetic properties, which may enhance its therapeutic efficacy:
- Absorption: Rapid absorption post-administration.
- Distribution: High tissue penetration.
- Metabolism: Primarily hepatic metabolism with active metabolites.
- Excretion: Renal excretion predominantly.
Mechanism of Action
The mechanism of action of Tolmetin-d3 Ethyl Ester involves the inhibition of COX enzymes, specifically COX-1 and COX-2. By blocking these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to decreased inflammation, pain relief, and reduced fever .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Ethyl Ester Derivatives
Research Findings and Implications
- Enantioselectivity : Naproxen ethyl ester’s temperature-dependent chiral selectivity (Fig. 4, ) suggests that Tolmetin-d3’s stereochemical properties could be explored for similar enzymatic interactions.
- Isotopic Labeling Trends : The use of deuterated esters as internal standards is expanding, driven by advancements in synthetic chemistry and mass spectrometry .
Q & A
Q. Q1. What are the critical parameters for synthesizing Tolmetin-d3 Ethyl Ester with high isotopic purity?
Methodological Answer: Synthesis requires deuterium incorporation at specific positions (e.g., methyl groups) via acid-catalyzed esterification. Key parameters include:
- Deuterium source: Use deuterated ethanol (C₂D₅OD) for esterification to ensure minimal proton exchange .
- Reaction temperature: Maintain 60–80°C to balance reaction rate and isotopic integrity .
- Catalyst: Acidic ion-exchange resins (e.g., Amberlyst-15) reduce side reactions compared to H₂SO₄ .
- Purification: Employ reversed-phase HPLC with deuterium-specific detectors (e.g., LC-MS/MS) to confirm >98% isotopic purity .
Q. Q2. How does the esterification protocol for Tolmetin-d3 differ from non-deuterated analogs?
Methodological Answer: Deuterated analogs require:
- Inert atmosphere: Conduct reactions under nitrogen/argon to prevent proton contamination .
- Solvent selection: Use deuterated solvents (e.g., DMSO-d₆) to avoid isotopic dilution during NMR characterization .
- Kinetic monitoring: Track deuterium incorporation via time-resolved FTIR or mass spectrometry to optimize reaction termination .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictory data in this compound’s metabolic stability assays?
Methodological Answer: Contradictions often arise from:
- Matrix effects: Plasma proteins may bind deuterated vs. non-deuterated forms differently. Use isotopically labeled internal standards (e.g., Tolmetin-d₆) to normalize recovery rates .
- Enzyme variability: Cytochrome P450 isoforms (e.g., CYP2C9) exhibit differential activity toward deuterated substrates. Validate assays using recombinant enzymes and kinetic modeling .
- Data normalization: Apply multivariate analysis (e.g., PCA) to distinguish assay noise from true metabolic differences .
Q. Q4. What experimental designs are optimal for studying Tolmetin-d3’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Methodological Answer:
- Crossover studies: Use a randomized, double-blind design with washout periods to minimize inter-subject variability .
- Dose-response modeling: Employ nonlinear mixed-effects models (NONMEM) to account for deuterium’s isotopic effect on clearance rates .
- Sampling strategy: Collect serial blood/tissue samples at t = 0, 1, 2, 4, 8, 12, 24 h post-administration. Use microdialysis for tissue-specific PK analysis .
Q. Q5. How can researchers optimize chromatographic separation of Tolmetin-d3 from endogenous metabolites?
Methodological Answer:
- Column chemistry: Use a C18 column with embedded polar groups (e.g., Accucore™) to improve retention of polar deuterated metabolites .
- Mobile phase: Adjust pH to 2.5–3.0 with 0.1% formic acid to enhance ionization in LC-MS/MS .
- Gradient elution: Apply a 5–95% acetonitrile gradient over 20 min to resolve co-eluting isomers .
Data Analysis & Validation
Q. Q6. What statistical approaches validate the reproducibility of deuterium incorporation assays?
Methodological Answer:
- Intra-/inter-day precision: Calculate %RSD for triplicate measurements across three batches. Acceptable thresholds: ≤15% for biological matrices, ≤10% for synthetic batches .
- Limit of quantification (LOQ): Define via signal-to-noise ratio ≥10:1 using matrix-matched calibration curves .
- Multivariate calibration: Partial least squares (PLS) regression models correlate spectral data (e.g., NMR) with isotopic purity .
Q. Q7. How should researchers address batch-to-batch variability in Tolmetin-d3 synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of deuterium incorporation .
- Design of Experiments (DoE): Use a central composite design to optimize temperature, catalyst load, and solvent ratio .
- Stability studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) to identify critical quality attributes (CQAs) .
Advanced Applications
Q. Q8. What in vitro models best predict Tolmetin-d3’s tissue-specific distribution?
Methodological Answer:
- 3D organoids: Liver and kidney organoids simulate first-pass metabolism and tubular secretion .
- Microfluidic devices: Mimic blood-brain barrier permeability using endothelial cell monolayers with deuterated tracer studies .
- Protein binding assays: Use equilibrium dialysis to quantify albumin binding affinity differences between deuterated/non-deuterated forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
